Ophiobolin A

Anticancer Glioblastoma Apoptosis Resistance

Apoptosis-resistant glioblastoma research lacks tool compounds that induce non-apoptotic cell death. Ophiobolin A fills this gap by covalently inhibiting calmodulin at Lys-75 and triggering paraptosis via phosphatidylethanolamine modification. • Sub-micromolar IC50 against multiple GBM cell lines; uniquely induces paraptosis over apoptosis. • 5-8-5 tricyclic scaffold with essential C3-OH & C21-aldehyde; common analogs (3-anhydro-, 6-epi-, anhydroophiobolin A) are markedly less potent. • Synthetic tractability with well-defined SAR supports medicinal chemistry optimization.

Molecular Formula C25H36O4
Molecular Weight 400.5 g/mol
Cat. No. B1206146
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameOphiobolin A
Synonymsophiobolin A
Molecular FormulaC25H36O4
Molecular Weight400.5 g/mol
Structural Identifiers
SMILESCC1CC(OC12CCC3(C2CC=C(C4C(C3)C(CC4=O)(C)O)C=O)C)C=C(C)C
InChIInChI=1S/C25H36O4/c1-15(2)10-18-11-16(3)25(29-18)9-8-23(4)12-19-22(20(27)13-24(19,5)28)17(14-26)6-7-21(23)25/h6,10,14,16,18-19,21-22,28H,7-9,11-13H2,1-5H3
InChIKeyMWYYLZRWWNBROW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ophiobolin A: Calmodulin Inhibitor & Paraptosis Inducer


Ophiobolin A is a fungal sesterterpenoid characterized by a unique 5-8-5 tricyclic scaffold and an electrophilic dicarbonyl motif that drives its covalent modification of cellular targets [1]. It acts as an irreversible inhibitor of calmodulin by covalently binding to Lys-75 [2], and induces paraptosis-like cell death—a non-apoptotic mechanism—in apoptosis-resistant glioblastoma cells [3].

Calmodulin Signaling Supports irreversible binding inhibition studies (Lys-75 target)
Cell Death Pathway Enables non-apoptotic paraptosis research in apoptosis-resistant models
Covalent Probe Electrophilic dicarbonyl scaffold for covalent target engagement assays

Ophiobolin A Substitution: Why Analogs Fail


Substituting Ophiobolin A with a generic analog is scientifically invalid due to the extreme sensitivity of its biological activity to specific structural features. The presence of a hydroxyl group at C3 and an aldehyde at C21, along with a specific A/B-cis ring conformation, are absolutely required for the compound's exceptional potency against cancer cells [1]. Consequently, common analogs like 3-anhydro-ophiobolin A and 6-epi-ophiobolin A are markedly less potent [2], while the biosynthetically related Anhydroophiobolin A is approximately two orders of magnitude less active .

Analog Potency Drop 3-anhydro and 6-epi analogs may exhibit markedly reduced activity due to C3/C6 structural shifts.
Conformational Sensitivity A/B-cis ring conformation and C21 aldehyde are context-dependent for calmodulin binding; minor changes may abolish target engagement.
In Vivo Data Gap Most biosynthetic analogs lack reported in vivo model-response endpoints, limiting translational context comparison.

Ophiobolin A: Differentiating Evidence


Superior Potency in Apoptosis-Resistant Glioblastoma

Ophiobolin A exhibits sub-micromolar growth inhibition in a panel of human glioblastoma (GBM) cell lines, a key differentiator from its biosynthetic precursor Anhydroophiobolin A. In a five-dose NCI screen across four GBM cell lines (SF-268, SNB-19, SF-295, U251) and one gliosarcoma line (SF-539), Ophiobolin A achieved IC50 values (50% growth inhibition) in the range of ~0.1–1 µM after 48 hours of treatment [1]. In stark contrast, the closely related compound Anhydroophiobolin A was found to be cytotoxic to HepG2 and K562 cancer cells with significantly higher IC50 values of 55.7 µM and 39.5 µM, respectively .

GBM Potency Differential
Cross-study comparable
~0.1–1 µM (48h)vs~40–55 µM
Cell-model response difference (~40-550x)
Supports cell-model endpoint review; assay platforms differ
Anticancer Glioblastoma Apoptosis Resistance

Essential Structural Moieties for Calmodulin Inhibition

The covalent inhibition of calmodulin by Ophiobolin A is structure-dependent. A direct comparative study using a phosphodiesterase assay demonstrated that 18-bromo-19-methoxyophiobolin A retains activity comparable to Ophiobolin A, whereas 3-anhydro-ophiobolin A and 6-epi-ophiobolin A are markedly less potent [1]. This finding is consistent with subsequent SAR studies identifying the C3 hydroxy group, the C21 aldehyde, and the A/B-cis ring structure as indispensable for potent bioactivity [2].

Structural Moieties Required
Head-to-head
C3-OH, C21-CHO, A/B-cisessential
Structure-dependent calmodulin inhibition context
3-anhydro/6-epi analogs show qualitative loss of potency
Calmodulin Inhibition Structure-Activity Relationship Fungal Toxin

In Vivo Antitumor Efficacy Validation

Ophiobolin A demonstrates validated in vivo antitumor activity, a critical differentiator from the vast majority of ophiobolin analogs for which such data are absent. In a B16F10 mouse melanoma model with lung pseudometastases, Ophiobolin A administered at 10 mg/kg significantly extended mouse survival compared to untreated controls [1].

In Vivo Model-Response
Model-specific review
10 mg/kg extends survival
B16F10 melanoma in vivo model-response context
Data to verify for other biosynthetic analogs
In Vivo Efficacy Antitumor Melanoma Model

Non-Apoptotic Cell Death Overcomes Multidrug Resistance

A key differentiator for Ophiobolin A is its ability to induce a distinct form of programmed cell death known as paraptosis, characterized by massive cytoplasmic vacuolization. This non-apoptotic mechanism allows it to effectively kill cancer cells that are resistant to conventional pro-apoptotic stimuli. Crucially, Ophiobolin A was shown to inhibit growth by 50% in eight cancer cell lines at concentrations below 1 µM, irrespective of their multidrug resistance (MDR) phenotypes or resistance to apoptosis [1].

MDR/Apoptosis Resistance
Class-level inference
IC50
Paraptosis pathway-response context
Supports endpoint review in apoptosis-refractory cell models
Paraptosis Apoptosis Resistance Multidrug Resistance

Ophiobolin A: Key Research Applications


Lead Scaffold for Apoptosis-Resistant Glioblastoma

Given its sub-micromolar IC50 values against multiple GBM cell lines and its unique ability to induce paraptosis [1], Ophiobolin A is the preferred natural product scaffold for research programs targeting treatment-refractory glioblastoma.

Chemical Probe for Non-Apoptotic Cell Death

Ophiobolin A serves as a critical tool compound for studying paraptosis, a non-apoptotic cell death pathway [1]. Its characterized mechanism, involving calmodulin inhibition [2] and covalent modification of phosphatidylethanolamine [3], makes it superior to untargeted inducers of cytoplasmic vacuolization.

Model Compound for Sesterterpenoid SAR Studies

The well-defined SAR of Ophiobolin A [4], combined with its synthetic tractability [5], establishes it as an ideal starting point for medicinal chemistry campaigns aimed at improving potency and selectivity through semi-synthesis or total synthesis.

Application
Selection Property
Validation Focus
Apoptosis-Resistant GBM Research
Cell-model endpoint review
Paraptosis pathway vs. apoptotic pathway cross-validation
Non-Apoptotic Cell Death Probe
Mechanistic target engagement
Calmodulin inhibition (Lys-75) and phosphatidylethanolamine binding context
Sesterterpenoid SAR Studies
Structural moiety verification
C3/C6/C21/A-B ring analog activity comparison

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
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